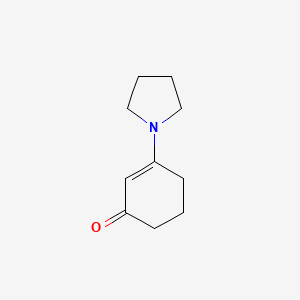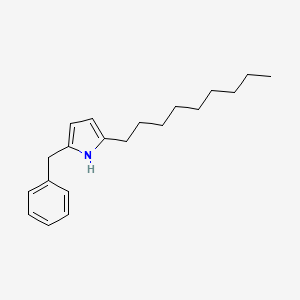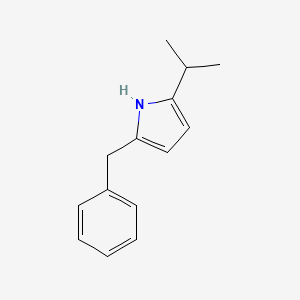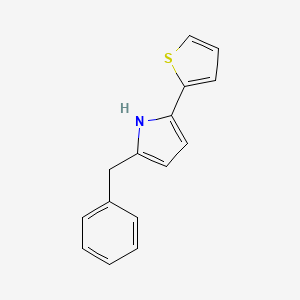![molecular formula C21H29N B6335806 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1422518-53-3](/img/structure/B6335806.png)
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole (abbreviated as 2B-CDDP) is a cyclic polycyclic aromatic hydrocarbon (PAH) molecule with a unique structure. It is a member of the polycyclic aromatic hydrocarbon family, which are compounds composed of multiple aromatic rings. 2B-CDDP has been studied for its potential applications in fields such as organic synthesis, drug development, and materials science.
Wirkmechanismus
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been studied for its potential as an organic catalyst. It is capable of activating a variety of substrates, such as aldehydes, ketones, and amines. This activation is believed to be due to the presence of the cyclododecapyrrole group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in drug development. It has been shown to possess anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. In addition, this compound has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole in laboratory experiments is its stability. It is a relatively stable compound and is not easily degraded by heat or light. In addition, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, this compound is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
Future research on 2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole could focus on its potential applications in drug development. In particular, further research could be conducted on its potential to modulate the activity of certain enzymes, such as cytochrome P450. Additionally, further research could be conducted on its potential to be used as an organic catalyst for the synthesis of a variety of compounds. Finally, research could be conducted on the potential of this compound to be used as a building block for the synthesis of polymers and other materials.
Synthesemethoden
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole can be synthesized using a variety of methods. The most common approach is a multi-step synthesis process involving the use of a palladium-catalyzed cross-coupling reaction. This method involves the reaction of two aromatic compounds, one containing a benzyl group, and the other containing a cyclododecapyrrole group. The reaction produces a single this compound molecule. Other methods for synthesizing this compound include the use of a Grubbs catalyst, the use of a Suzuki-Miyaura reaction, and the use of a Heck reaction.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been studied for its potential applications in organic synthesis and materials science. It has been used as a building block for synthesizing a variety of other compounds, such as polycyclic aromatic compounds and heterocyclic compounds. It has also been used as a starting material for the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-2-4-6-11-15-21-19(14-10-5-3-1)17-20(22-21)16-18-12-8-7-9-13-18/h7-9,12-13,17,22H,1-6,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVGWAWLHWONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)



![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)